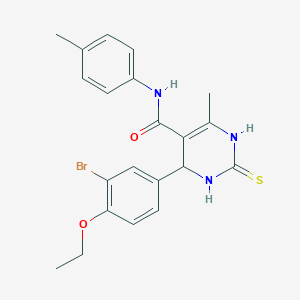
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a sulfanyl group, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide typically involves multiple steps, including the formation of the dihydropyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to introduce the brominated phenyl group.
Reflux conditions: Refluxing the reaction mixture can help in achieving the desired product with high yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental studies to elucidate.
相似化合物的比较
Similar Compounds
- 3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
- Methyl 4-bromobenzoate
Uniqueness
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydro-5-pyrimidinecarboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
属性
分子式 |
C21H22BrN3O2S |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
4-(3-bromo-4-ethoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H22BrN3O2S/c1-4-27-17-10-7-14(11-16(17)22)19-18(13(3)23-21(28)25-19)20(26)24-15-8-5-12(2)6-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,28) |
InChI 键 |
ARSYIGFTOLPSOH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306085.png)
![3-(4-ethylphenyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306087.png)
![3-(4-ethylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306088.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306089.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306090.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306093.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B306097.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306098.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306100.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306102.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306104.png)
![2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306105.png)
![3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one](/img/structure/B306106.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306107.png)
